molecular formula C9H6BrN3O2 B11459032 3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid

3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B11459032
M. Wt: 268.07 g/mol
InChI Key: CCNSGQLKXFBZKO-UHFFFAOYSA-N
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Description

3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound that features a bromine atom, a triazole ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the introduction of a triazole ring onto a brominated benzoic acid derivative. One common method involves the reaction of 3-bromo-4-aminobenzoic acid with sodium azide under acidic conditions to form the triazole ring. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified by recrystallization .

Chemical Reactions Analysis

3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions to form larger molecular structures.

Common reagents used in these reactions include sodium azide, amines, thiols, and various oxidizing or reducing agents .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and receptors. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its bromine atom and benzoic acid moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

3-bromo-4-(1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C9H6BrN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15)

InChI Key

CCNSGQLKXFBZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)N2C=NN=C2

Origin of Product

United States

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